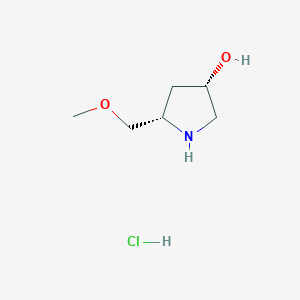

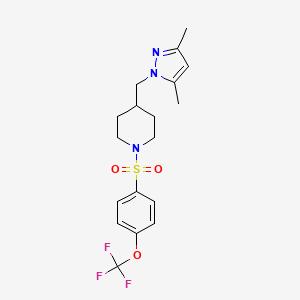

(3S,5S)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

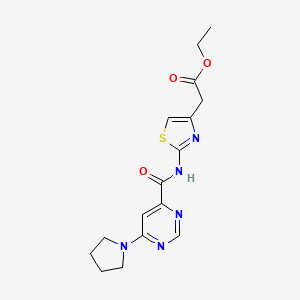

(3S,5S)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride, also known as MEM-3-OH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MEM-3-OH is a chiral molecule that belongs to the class of pyrrolidine derivatives.

Scientific Research Applications

Synthesis and Application in Medicinal Chemistry

(3S,5S)-5-(Methoxymethyl)pyrrolidin-3-ol hydrochloride and its derivatives have been explored extensively in the synthesis of medicinal compounds. A notable application includes the development of anti-inflammatory agents, such as in the synthesis of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones. These compounds exhibit dual inhibitory activity on prostaglandin and leukotriene synthesis, showing potential as anti-inflammatory and analgesic agents with reduced ulcerogenic effects (Ikuta et al., 1987).

Role in Organic Chemistry and Synthesis

In organic chemistry, these compounds are utilized for their reactivity and versatility. For example, the synthesis of 5-methoxylated 3-pyrrolin-2-ones through the rearrangement of chlorinated pyrrolidin-2-ones is a critical process for preparing agrochemicals or other medicinal compounds (Ghelfi et al., 2003). Additionally, the conversion of 3-methoxypiperidines into 2-(bromomethyl)pyrrolidines using boron(III) bromide has been explored, highlighting a unique transformation from piperidines to pyrrolidines (Tehrani et al., 2000).

Antiviral Properties

Compounds derived from (3S,5S)-5-(Methoxymethyl)pyrrolidin-3-ol hydrochloride have shown promising antiviral properties. For instance, C-5 substituted tubercidin analogues have been evaluated for their antiviral effects against various RNA and DNA viruses, demonstrating significant biological activity and potential as therapeutic agents (Bergstrom et al., 1984).

Applications in Asymmetric Synthesis

The compound has also been instrumental in asymmetric synthesis, such as in the acylation of carboxamides and the stereoselective reduction of 2-alkyl-3-oxoamides. This process provides an alternative to asymmetric aldol reactions, showcasing its utility in creating enantiomerically enriched products (Ito et al., 1984).

Application in Photodynamic Therapy

Finally, derivatives of this compound have found applications in photodynamic therapy. For example, the synthesis of bacteriochlorins with integral spiro-piperidine motifs, incorporating the pyrrolidine structure, offers a way to tailor the spectral properties of photosensitizers used in such therapies (Reddy et al., 2013).

properties

IUPAC Name |

(3S,5S)-5-(methoxymethyl)pyrrolidin-3-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-9-4-5-2-6(8)3-7-5;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNMOZBOMDXHCKW-GEMLJDPKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CC(CN1)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@@H]1C[C@@H](CN1)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,5S)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole](/img/structure/B2578318.png)

![N-(3,4-Dimethylphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2578319.png)

![4-(N-methyl-N-phenylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2578333.png)

![(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2578335.png)

![5-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2578338.png)

![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2578339.png)